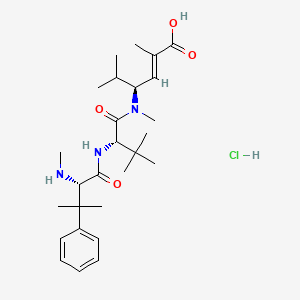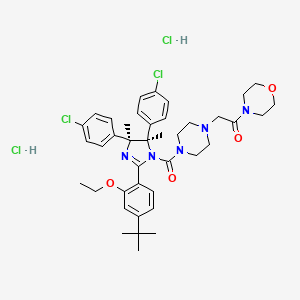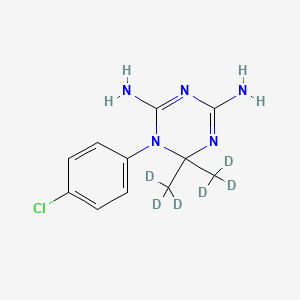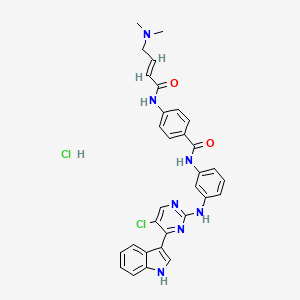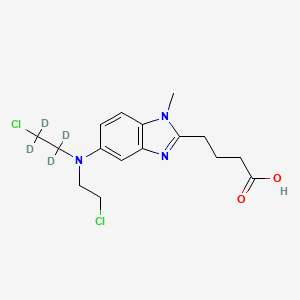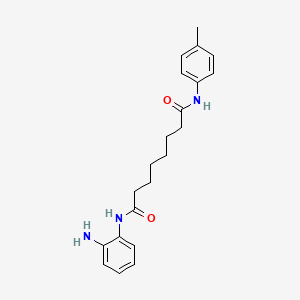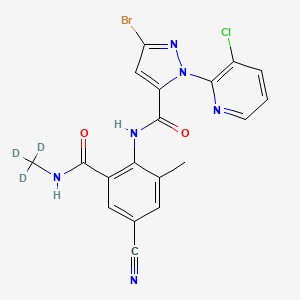
Cyantraniliprole D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyantraniliprole D3 is the deuterium labeled Cyantraniliprole, which is an insecticide of the ryanoid class.
Aplicaciones Científicas De Investigación
Insect Resistance Mechanisms Cyantraniliprole has been studied for its impact on insect resistance mechanisms. Guo et al. (2017) found that inositol 1,4,5-trisphosphate receptor (IP3R) expression in Bemisia tabaci (sweetpotato whitefly) was related to cyantraniliprole susceptibility. RNA interference targeting IP3R significantly reduced the pest's susceptibility to cyantraniliprole, suggesting a key role of this receptor in resistance mechanisms (Guo et al., 2017).
Impact on Probing Behavior of Pests Research by Civolani et al. (2014) explored how cyantraniliprole affects the probing behavior of Bemisia tabaci on tomatoes. Their study revealed that exposure to cyantraniliprole interfered with the whitefly's ability to reach the phloem, significantly affecting their feeding behavior (Civolani et al., 2014).
Lethal and Sublethal Effects on Lepidopteran Pests Dong et al. (2017) investigated the lethal and sublethal effects of cyantraniliprole on Helicoverpa assulta, a lepidopteran pest. They found that cyantraniliprole significantly affected the survival, development, and reproduction of the pest, indicating its effectiveness in pest population control (Dong et al., 2017).
Toxic Impact on Non-Target Species (Earthworms) Studies by Qiao et al. (2019, 2020) focused on the toxic impact of cyantraniliprole on earthworms. Their findings suggest that sub-chronic exposure to cyantraniliprole causes DNA damage, lipid peroxidation, weight loss, and growth inhibition in earthworms, indicating potential environmental risks (Qiao et al., 2019) (Qiao et al., 2020).
Effectiveness Against Stored-Product Pests Research by Mantzoukas et al. (2022) revealed cyantraniliprole's effectiveness against various stored-product pests like Tenebrio molitor and Tribolium confusum, suggesting its potential application in storage facilities (Mantzoukas et al., 2022).
Baseline Susceptibility and Resistance Management Moreno et al. (2018) established baseline susceptibility of Trialeurodes vaporariorum to cyantraniliprole, crucial for future monitoring of shifts in susceptibility and for integrated pest management programs (Moreno et al., 2018).
Resistance Risk Assessment in Cotton Aphids Zeng et al. (2021) conducted a study on the resistance of cotton aphids to cyantraniliprole, finding significant involvement of P450 genes in resistance and cross-resistance to other insecticides (Zeng et al., 2021).
Impact on Transmission of Plant Viruses Caballero et al. (2015) explored cyantraniliprole's efficacy in managing Bemisia tabaci and interfering with the transmission of tomato yellow leaf curl virus, demonstrating its potential in vector management programs (Caballero et al., 2015).
Toxicity Assessment in Aquatic Species Xu et al. (2020) assessed the acute toxicity and chronic effects of cyantraniliprole on juvenile tilapia, highlighting the potential environmental impact on aquatic species (Xu et al., 2020).
Residue Analysis in Agricultural Products Malhat et al. (2018) developed a reliable technique for analyzing cyantraniliprole residues in tomatoes, contributing to the risk assessment under field conditions (Malhat et al., 2018).
Development of Detection Techniques Zhang et al. (2015) developed an enzyme-linked immunosorbent assay for detecting cyantraniliprole residues in environmental and agricultural samples, facilitating studies on its effects (Zhang et al., 2015).
Propiedades
Nombre del producto |
Cyantraniliprole D3 |
|---|---|
Fórmula molecular |
C19H11D3BrClN6O2 |
Peso molecular |
476.73 |
Nombre IUPAC |
5-bromo-2-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(trideuteriomethylcarbamoyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H14BrClN6O2/c1-10-6-11(9-22)7-12(18(28)23-2)16(10)25-19(29)14-8-15(20)26-27(14)17-13(21)4-3-5-24-17/h3-8H,1-2H3,(H,23,28)(H,25,29)/i2D3 |
SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



